4-(2-Nitrophenyl)dibenzofuran
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Overview
Description
4-(2-Nitrophenyl)dibenzofuran is an organic compound with the chemical formula C18H11NO3. It belongs to the class of dibenzofurans, which are heterocyclic compounds containing a benzofuran ring fused to a benzene ring. This compound is characterized by the presence of a nitrophenyl group at the 4-position of the dibenzofuran structure. It has a molecular weight of 289.28 g/mol and a predicted density of 1.329 g/cm³ .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Nitrophenyl)dibenzofuran typically involves the reaction of dibenzofuran with nitrobenzene. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where dibenzofuran is reacted with 2-nitrobromobenzene in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the coupling process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include recrystallization or chromatography techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Nitrophenyl)dibenzofuran undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or other metal hydrides.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Reduction: 4-(2-Aminophenyl)dibenzofuran.
Oxidation: Various oxidized derivatives of dibenzofuran.
Substitution: Substituted dibenzofuran derivatives depending on the electrophile used.
Scientific Research Applications
4-(2-Nitrophenyl)dibenzofuran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals[][4].
Mechanism of Action
The mechanism of action of 4-(2-Nitrophenyl)dibenzofuran and its derivatives involves interactions with various molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The benzofuran ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function .
Comparison with Similar Compounds
Dibenzofuran: Lacks the nitrophenyl group, making it less reactive in certain chemical reactions.
4-(2-Aminophenyl)dibenzofuran: The reduced form of 4-(2-Nitrophenyl)dibenzofuran, with different chemical reactivity and biological activity.
2-Nitrodibenzofuran: A positional isomer with the nitro group at a different position, leading to variations in chemical behavior and applications.
Uniqueness: The presence of the nitro group at the 2-position of the phenyl ring allows for selective chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
4-(2-nitrophenyl)dibenzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO3/c20-19(21)16-10-3-1-6-12(16)14-8-5-9-15-13-7-2-4-11-17(13)22-18(14)15/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVONLLRBPTGCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC3=C2OC4=CC=CC=C34)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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